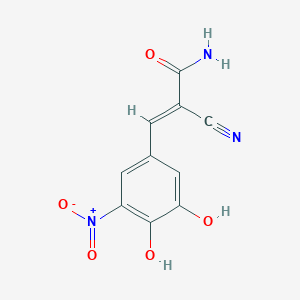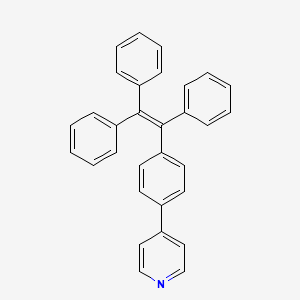
4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine
Overview
Description
4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine is a useful research compound. Its molecular formula is C31H23N and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Polyimides :
- A derivative, 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine, has been used to synthesize aromatic polyimides with excellent flame retardancy, mechanical properties, and high optical transparency (Chen et al., 2020).
- Another study focused on novel soluble pyridine-containing polyimides synthesized from 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine, highlighting their good thermal stability, mechanical properties, and low dielectric constants (Wang et al., 2007).
Fluorescent Materials and Chemosensors :
- A derivative, 4-(4-triphenylamine)-2,6-bis(4-aminophenyl)pyridine, acts as an "off-on" fluorescent switcher for acids (Wang et al., 2008).
- 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide has shown photoluminescent spectra in the range of 510 nm to 530 nm with significant luminescence quantum yields (Weng et al., 2018).
- The copolymerization of p-phenylseleno styrene and 4-(1,2,2-triphenylvinyl)phenyl acrylate is used in constructing versatile fluorescent probes for detecting Au3+ and nitrobenzene (Liu et al., 2021).
Electron-Transport Materials for OLEDs :
- Pyridine-containing phenanthroimidazole derivatives, such as CNPI-p3Py, are used in blue fluorescent OLEDs, improving efficiencies and lowering driving voltage (Wang et al., 2015).
Medical and Biological Applications :
- Dihydroxylated 2,4,6-triphenyl pyridines exhibited strong topoisomerase II inhibitory activity and cytotoxicity, making them potential candidates for medical applications (Karki et al., 2012).
Nanoparticle Encapsulation and Theranostics :
- Poly(phenylene-pyridyl) dendrimers with embedded pyridine were used as a matrix for encapsulating metal nanoparticles (Shifrina et al., 2005).
- Platinum(II)-Metallaclip-based theranostics utilize these compounds for cell imaging and synergetic chemotherapy-photodynamic therapy (Wang et al., 2022).
properties
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-4-10-26(11-5-1)30(27-12-6-2-7-13-27)31(28-14-8-3-9-15-28)29-18-16-24(17-19-29)25-20-22-32-23-21-25/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEWTPRIHOZPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



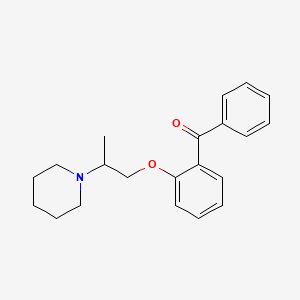
![2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine](/img/structure/B8200428.png)
![(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8200432.png)

![Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate](/img/structure/B8200442.png)
![4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))](/img/structure/B8200455.png)
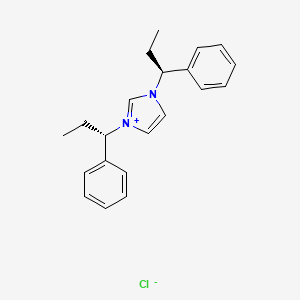


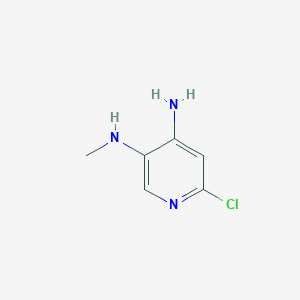
![5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B8200499.png)

